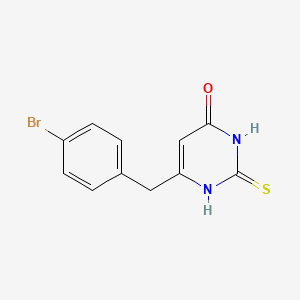

6-(4-bromobenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Descripción

Propiedades

IUPAC Name |

6-[(4-bromophenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2OS/c12-8-3-1-7(2-4-8)5-9-6-10(15)14-11(16)13-9/h1-4,6H,5H2,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VILJHCDMNCWASL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC(=O)NC(=S)N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

6-(4-bromobenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a synthetic compound belonging to the pyrimidine family, characterized by its unique thioxo and bromobenzyl substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure

The compound's molecular formula is , with a molecular weight of approximately 320.18 g/mol. The presence of the bromobenzyl group at the 6-position and the thioxo group at the 2-position are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 320.18 g/mol |

| IUPAC Name | 6-(4-bromobenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one |

Antitumor Activity

Recent studies have indicated that compounds related to 6-(4-bromobenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one exhibit significant antitumor properties. For instance, derivatives of pyrimidine have been tested against various cancer cell lines, demonstrating varying levels of cytotoxicity.

Case Study: Antitumor Efficacy

In a comparative study, derivatives were evaluated against three human lung cancer cell lines: A549, HCC827, and NCI-H358. The results showed that compounds similar to 6-(4-bromobenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one inhibited cell proliferation effectively in both two-dimensional (2D) and three-dimensional (3D) cultures.

| Compound | A549 IC50 (µM) | HCC827 IC50 (µM) | NCI-H358 IC50 (µM) |

|---|---|---|---|

| Compound A | 5.26 ± 0.45 | 6.12 ± 0.33 | 7.48 ± 0.29 |

| Compound B | 9.15 ± 0.76 | 8.45 ± 0.54 | 10.32 ± 0.61 |

| 6-(4-Bromobenzyl)-... | 7.10 ± 0.50 | 6.26 ± 0.33 | 6.48 ± 0.11 |

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored, particularly against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli. The compound demonstrated promising antibacterial activity through broth microdilution assays.

Antimicrobial Testing Results

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

These findings indicate that derivatives of this compound could serve as effective antimicrobial agents.

The biological activity of 6-(4-bromobenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is believed to be mediated through its interaction with specific molecular targets within cells:

- DNA Binding : The compound may bind to DNA, inhibiting DNA-dependent enzymes and disrupting cellular replication processes.

- Enzyme Inhibition : It may also act as an inhibitor for various enzymes involved in tumor growth and microbial metabolism.

Comparación Con Compuestos Similares

Key Observations :

Key Observations :

Yield Considerations :

- Methyl and aryl derivatives typically achieve yields of 70–90% .

- Bulky substituents (e.g., cyclohexylmethyl) may reduce yields due to steric hindrance .

Physicochemical Properties

Key Observations :

- Halogenated derivatives generally exhibit higher melting points due to stronger intermolecular forces .

Métodos De Preparación

Direct Condensation of 4-Bromobenzaldehyde with Thiourea and β-Ketoester

- The classical Biginelli reaction involves refluxing 4-bromobenzaldehyde, thiourea, and ethyl acetoacetate in ethanol or acetic acid.

- Acidic catalysts such as ammonium chloride or other protic acids facilitate the cyclization.

- Reaction times vary from several hours to overnight.

- This method is well-established but generally slower and less environmentally benign compared to microwave-assisted synthesis.

Functionalization via Acylation and Halogenation

- Starting from 6-phenyl-2-thioxo-2,3-dihydropyrimidin-4(5H)-one analogs, acylation using acetyl chloride or chloroacetyl chloride in acetic anhydride or toluene can introduce acetyl or chloroacetyl groups.

- Subsequent bromination with bromine in acetic acid can install bromine substituents on the benzyl moiety.

- This stepwise functionalization allows for structural diversification but requires careful control of reaction conditions to avoid overbromination or side reactions.

Reaction Conditions and Optimization

| Parameter | Optimal Conditions | Notes |

|---|---|---|

| Solvent | DMSO for Kornblum oxidation; ethanol or acetic acid for Biginelli | DMSO facilitates oxidation; ethanol/acetic acid for condensation |

| Temperature | 80 °C (microwave irradiation) for oxidation; reflux for condensation | Microwave reduces time and improves yield |

| Catalyst | None (Kornblum oxidation); ammonium chloride or acid catalyst (Biginelli) | Catalyst-free preferred for green chemistry |

| Molar Ratios | Benzyl bromide:thiourea:1,3-dicarbonyl = 1:1:1.2 | Precise stoichiometry critical for yield |

| Reaction Time | Minutes under microwave; hours under reflux | Microwave significantly accelerates reaction |

Analytical and Spectral Characterization Supporting Preparation

- Infrared (IR) Spectroscopy: Characteristic bands for amino (NH), carbonyl (C=O), and thiocarbonyl (C=S) groups confirm formation of the dihydropyrimidinone core.

- Nuclear Magnetic Resonance (NMR): ^1H-NMR shows signals corresponding to aromatic protons, methylene (CH2) adjacent to bromine, and NH protons.

- Mass Spectrometry (MS): Molecular ion peaks consistent with the brominated dihydropyrimidinone confirm molecular weight and purity.

- These data collectively validate the successful synthesis of 6-(4-bromobenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one.

Summary Table of Preparation Methods

Research Findings and Recommendations

- Microwave-assisted one-pot synthesis combining Kornblum oxidation with Biginelli reaction is superior in terms of efficiency and environmental impact.

- Catalyst-free conditions reduce contamination and simplify purification.

- The method is adaptable to various substituted benzyl halides, including 4-bromobenzyl bromide, enabling synthesis of the target compound with high selectivity.

- Spectroscopic and analytical data consistently support the structural integrity and purity of the synthesized compound.

- Alternative methods remain valuable for structural analog development and functional group transformations.

Q & A

Q. What are the recommended synthetic routes for preparing 6-(4-bromobenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via cyclocondensation reactions. A common approach involves reacting 4-bromobenzyl-substituted precursors with thiourea or its derivatives under acidic or basic conditions. For example:

- Route 1 : Reacting 6-amino-2-thioxo-pyrimidinones with 4-bromobenzyl halides in ethanol/acetic acid mixtures under reflux (60–80°C, 6–12 hours) .

- Route 2 : Using sodium ethoxide as a base to facilitate nucleophilic substitution between thiourea and α,β-unsaturated ketones functionalized with the 4-bromobenzyl group .

Q. Key Variables :

- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates but may require higher temperatures.

- Catalysts : Sodium acetate or triethylamine (TEA) enhances reaction efficiency by neutralizing acidic byproducts .

- Yield Optimization : Yields typically range from 45% to 75%, with purity dependent on recrystallization (e.g., using ethanol/water mixtures) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: A multi-technique approach is essential:

Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95% recommended for biological assays) .

Spectroscopy :

- 1H/13C NMR : Confirm the presence of the 4-bromobenzyl moiety (aromatic protons at δ 7.2–7.6 ppm) and thioxo group (C=S resonance at δ 180–190 ppm in 13C NMR) .

- IR : Strong absorption bands for C=S (1200–1250 cm⁻¹) and C=O (1650–1700 cm⁻¹) .

Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 323.1 for C₁₁H₁₀BrN₂OS) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of derivatives?

Methodological Answer: Focus on systematic substituent modifications:

Q. Experimental Workflow :

Synthesis : Prepare derivatives using parallel synthesis .

In Vitro Assays : Test against target enzymes (e.g., DNA ligase IV for SCR7 analogs) using fluorescence-based assays .

Data Analysis : Correlate substituent properties (Hammett σ values, logP) with IC₅₀ values using QSAR models .

Example Finding : Derivatives with para-substituted electron-withdrawing groups on the benzyl ring show enhanced inhibitory activity against kinases (e.g., CK1 mutants) .

Q. How can researchers resolve contradictions in spectral data interpretation for this compound?

Methodological Answer: Discrepancies in NMR or MS data often arise from tautomerism or solvent effects. Strategies include:

2D NMR : Use NOESY or HSQC to distinguish between tautomeric forms (e.g., thione vs. thiol configurations) .

X-ray Crystallography : Resolve ambiguities in bond lengths (e.g., C=S vs. C–SH) .

pH-Dependent Studies : Analyze spectral shifts in buffered solutions (pH 2–12) to identify protonation-sensitive signals .

Case Study : A 2021 study observed conflicting 1H NMR signals for the pyrimidinone ring; X-ray analysis confirmed the dominant tautomer as the 2-thioxo form .

Q. What in vitro and in vivo models are suitable for studying its pharmacokinetics and metabolism?

Methodological Answer:

- In Vitro :

- In Vivo :

Key Finding : Species-dependent metabolism was observed, with dogs showing faster oxidative desulfurization than rats due to FMO3 isoform prevalence .

Q. How can computational methods aid in predicting its binding affinity for target proteins?

Methodological Answer:

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., DNA ligase IV or β-glucuronidase). Focus on hydrogen bonding with the thioxo group and hydrophobic interactions with the bromobenzyl moiety .

MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) .

Free Energy Calculations : Apply MM-PBSA to estimate ΔGbinding, prioritizing derivatives with predicted ΔG < −8 kcal/mol .

Validation : A 2023 study combined docking with mutagenesis to identify key residues (e.g., Lys423 in DNA ligase IV) critical for inhibitor binding .

Q. What strategies mitigate synthetic by-products during scale-up?

Methodological Answer: Common by-products include dimerized or oxidized derivatives. Mitigation steps:

Temperature Control : Maintain reflux temperatures <90°C to prevent thiouracil dimerization .

Inert Atmosphere : Use argon/nitrogen to minimize oxidation of the thioxo group .

Purification : Employ gradient column chromatography (silica gel, 5–10% MeOH in DCM) to separate regioisomers .

Case Study : Scaling a 2016 synthesis from 1g to 100g resulted in a 15% yield drop due to by-product 6-bromo-3-(4-bromobenzyl)pyrimidine; adding TEA as a scavenger improved purity to >90% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.